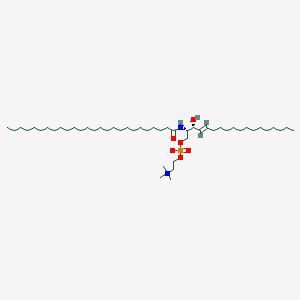
C26 Sphingomyelin
Vue d'ensemble
Description
C26 Sphingomyelin is a sphingolipid that has been found in serum and cell or brain extracts . It is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as hexacosanoyl . It plays a role as a mouse metabolite and is functionally related to hexacosanoic acid .
Molecular Structure Analysis
C26 Sphingomyelin has a molecular formula of C49H99N2O6P . The IUPAC name is [(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate . The structure of sphingomyelin was first reported in 1927 as N-acyl-sphingosine-1-phosphorylcholine .Chemical Reactions Analysis
Sphingomyelin is known to be synthesized through three major pathways: the de novo biosynthesis pathway, the salvage pathway, and sphingomyelin hydrolysis . The enzymes involved in these pathways have been extensively studied as therapeutic targets .Physical And Chemical Properties Analysis
C26 Sphingomyelin has a molecular weight of 843.3 g/mol . Sphingomyelin molecules are shaped like a cylinder . The hydrophobic chains of sphingomyelin tend to be much more saturated than other phospholipids .Applications De Recherche Scientifique
Nutritional Functions and Food Applications
Sphingomyelin and its metabolites are common structural components of cell membranes and play signaling roles in the regulation of human health . As nutrients, dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry . They affect cell growth, differentiation, apoptosis, and maintain biological activities . Dietary sphingomyelin and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .
Role in Chronic Metabolic Diseases
The production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis . However, dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat these diseases .
Impact on Metabolic Parameters in Healthy Adults
Dietary sphingomyelin supplementation has been shown to have a protective effect on blood lipid profiles and insulin level . It reduces the blood total cholesterol level, low-density lipoprotein cholesterol level, and diastolic blood pressure . It also increases high-density lipoprotein level and muscle fiber conduction velocity . However, it has limited impacts on other metabolic parameters in adults without Metabolic Syndrome .
Role in Skin Improvement
Dietary sphingomyelin has potential implications in modern food preparations including skin improvement . It’s being evaluated for its role in maintaining skin health and potentially improving skin conditions .
Use in Delivery Systems
Sphingomyelin and its metabolites are being evaluated for their use in delivery systems . Their unique structures and properties make them potential candidates for developing efficient delivery systems in the pharmaceutical industry .
Role in Oil Organogels
Sphingomyelin is being evaluated for its role in the formation of oil organogels . These organogels have potential applications in food, cosmetic, and pharmaceutical industries .
Mécanisme D'action
Target of Action
C26 Sphingomyelin (SM(d18:1/26:0)) is a type of sphingolipid found in serum, cells, and brains . It primarily targets cell surface membranes, where it plays a key role in various cellular processes .
Mode of Action
C26 Sphingomyelin interacts with its targets by forming inter- and intra-molecular hydrogen bond networks on the cell surface . This interaction can lead to changes in cell-cell contact inhibition, inter- and intra-cellular signals, metabolic pathways, and susceptibility to host immune cells and mediators .
Biochemical Pathways
C26 Sphingomyelin is involved in several biochemical pathways. It is synthesized by sphingomyelin synthase using both phosphatidylcholine (PC) as a donor of a phosphorylcholine group and free ceramide . It can be catabolized to ceramide by sphingomyelinase (SMase) . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .
Pharmacokinetics
It is known that sphingomyelin is considered a ceramide reservoir, and inflammation can trigger ceramide generation via smase-catalyzed hydrolysis of sphingomyelins .
Result of Action
The action of C26 Sphingomyelin can lead to various molecular and cellular effects. For instance, it has been associated with cancer initiation, growth, and immune evasion . It also plays a role in cell resistance to death, failure to respond to growth suppressor signals, and immune escape .
Action Environment
The action, efficacy, and stability of C26 Sphingomyelin can be influenced by various environmental factors. For example, a high-fat diet can stimulate ceramide biosynthesis, which in turn affects the levels of sphingomyelin . Additionally, inflammation can trigger the hydrolysis of sphingomyelins, leading to changes in the levels and actions of C26 Sphingomyelin .
Orientations Futures
Dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry . They have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This shows that dietary sphingomyelin and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .
Propriétés
IUPAC Name |
[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H99N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h40,42,47-48,52H,6-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b42-40+/t47-,48+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAWSAPVSSLIRI-MVUJCARGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H99N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/26:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
C26 Sphingomyelin | |
CAS RN |
221097-57-0 | |
| Record name | SM(d18:1/26:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



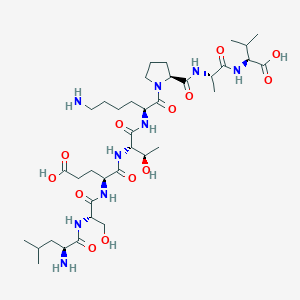
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
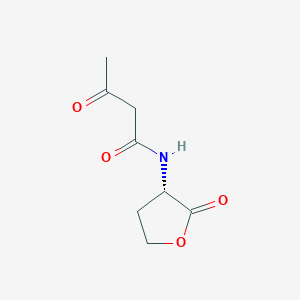

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
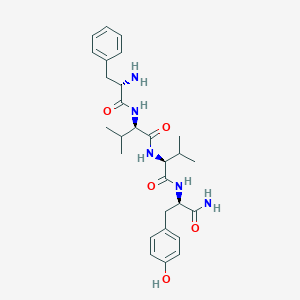
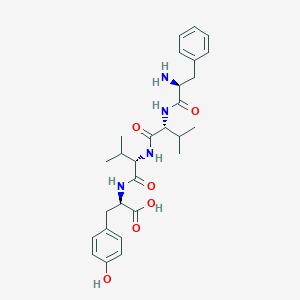
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)


![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)